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Compound of Interest

Compound Name: Ionizable lipid-1

Cat. No.: B10861685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and applications of the ionizable lipid DLin-MC3-DMA, a key component in the development of

lipid nanoparticles (LNPs) for nucleic acid delivery.

Chemical Structure and Physicochemical Properties
DLin-MC3-DMA, with the full chemical name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-

tetraen-19-yl 4-(dimethylamino)butanoate, is a synthetic, ionizable cationic lipid that has been

instrumental in the formulation of LNPs for the delivery of siRNA, mRNA, and DNA.[1] Its

structure features a pH-dependent ionizable head group, which allows it to remain neutral at

physiological pH, minimizing systemic toxicity, and become positively charged in the acidic

environment of endosomes.[2] This property is crucial for its function in endosomal escape.[2]

The key physicochemical properties of DLin-MC3-DMA are summarized in the table below.
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Property Value References

Chemical Name

(6Z,9Z,28Z,31Z)-

Heptatriaconta-6,9,28,31-

tetraen-19-yl 4-

(dimethylamino)butanoate

[1]

Common Names DLin-MC3-DMA, MC3 [3]

CAS Number 1224606-06-7 [1][3]

Molecular Formula C43H79NO2 [1][3]

Molecular Weight 642.1 g/mol [1][3]

Apparent pKa 6.44 [1][3][4][5]

Solubility
Soluble in Ethanol, DMSO,

DMF
[1][6]

Role in Lipid Nanoparticle (LNP) Formulations and
In Vivo Performance
DLin-MC3-DMA is a critical component in LNP formulations, which are typically composed of

four main components: an ionizable cationic lipid (like DLin-MC3-DMA), a helper lipid (e.g.,

DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).[2] The molar ratio of these

components is a critical parameter that influences the LNP's stability, encapsulation efficiency,

and in vivo performance.[7] A commonly used molar ratio for DLin-MC3-DMA-based LNPs is

50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[8]

LNPs formulated with DLin-MC3-DMA have demonstrated high encapsulation efficiency for

nucleic acids and are effective in mediating gene silencing and protein expression in vivo.[2][4]

The optimal pKa of DLin-MC3-DMA, between 6.2 and 6.5, is a key determinant of its high in

vivo activity, particularly for hepatic gene silencing.[9][10] Following intravenous administration

in mice, these LNPs predominantly accumulate in the liver and spleen.[3][11] Formulations

containing DLin-MC3-DMA have been successfully used in FDA-approved therapeutics for the

treatment of hereditary transthyretin-mediated amyloidosis.[4][9]

The table below summarizes key performance data for DLin-MC3-DMA-containing LNPs.
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Performance Metric Result Organ/Application References

In Vivo Gene

Silencing (ED50)

0.03 mg/kg (for Factor

VII siRNA)
Liver [10]

Primary Organ

Distribution (IV)
Liver, Spleen Systemic Delivery [3][11]

Primary Organ

Distribution (IM)

Muscle, Non-draining

lymph nodes
Local Delivery [3][4]

Mechanism of Action: Endosomal Escape
The efficacy of DLin-MC3-DMA-based LNPs is largely attributed to their ability to facilitate the

escape of their nucleic acid cargo from the endosome into the cytoplasm.[2][12] This process is

initiated upon cellular uptake of the LNPs into endosomes, where the acidic environment

protonates the tertiary amine of DLin-MC3-DMA, rendering the lipid cationic.[2][12]

There are two main proposed mechanisms for the subsequent endosomal escape:

Membrane Destabilization: The protonated DLin-MC3-DMA interacts with anionic lipids in the

endosomal membrane, inducing a non-bilayer (hexagonal HII) phase transition.[13] This

disrupts the endosomal membrane, allowing the release of the nucleic acid payload into the

cytosol.[13]

Proton Sponge Effect: The buffering capacity of the ionizable lipid leads to the influx of

protons and chloride ions into the endosome, increasing osmotic pressure.[13] This causes

the endosome to swell and eventually rupture, releasing its contents.[13]

Extracellular Space (pH 7.4)
CytoplasmEndosome (Acidic pH)

LNP (Neutral DLin-MC3-DMA) Cellular Uptake
(Endocytosis)

1.
Released Nucleic Acid
(e.g., mRNA, siRNA)

LNP Protonation
(Cationic DLin-MC3-DMA)

2. Endosomal Membrane
Destabilization

3. 4. Release
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Mechanism of DLin-MC3-DMA mediated endosomal escape.

Experimental Protocols
Preparation of DLin-MC3-DMA Stock Solution
A stock solution of DLin-MC3-DMA is typically prepared in absolute ethanol. For example, a

100 mg/mL stock solution can be prepared for use in LNP formulations.[14]

Materials:

DLin-MC3-DMA

Absolute ethanol

Glass vial

Procedure:

Weigh the desired amount of DLin-MC3-DMA in a tared glass vial.

Add the calculated volume of absolute ethanol to achieve the target concentration.

Vortex or mix thoroughly until the lipid is completely dissolved and the solution is clear.

Formulation of DLin-MC3-DMA-based LNPs using
Microfluidic Mixing
Microfluidic mixing is a reproducible method for the formulation of LNPs. This protocol

describes the preparation of LNPs encapsulating a nucleic acid cargo.

Materials:

DLin-MC3-DMA stock solution in ethanol

DSPC stock solution in ethanol

Cholesterol stock solution in ethanol
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DMG-PEG 2000 stock solution in ethanol

Nucleic acid (e.g., mRNA, siRNA) in an acidic buffer (e.g., 10 mM citrate buffer, pH 4)

Microfluidic mixing device (e.g., NanoAssemblr)[15]

Dialysis kit (MWCO 3.5 kDa)

PBS, pH 7.4

Procedure:

Prepare the Lipid-Ethanol Solution:

In a glass vial, combine the stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and

DMG-PEG 2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).

Mix the lipid solutions thoroughly to ensure a clear, homogenous mixture.

Prepare the Nucleic Acid-Aqueous Solution:

Dissolve the nucleic acid cargo in the acidic buffer to the desired concentration.

Microfluidic Mixing:

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into

another syringe.[15]

Set the flow rate ratio on the microfluidic mixing device (e.g., 3:1 aqueous to ethanol).[15]

Initiate the mixing process to allow for the self-assembly of the LNPs.

Purification and Buffer Exchange:

Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 1 hour to remove

ethanol and the acidic buffer.

After dialysis, collect the purified LNP solution.[15]
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Workflow for LNP formulation using microfluidic mixing.

Conclusion
DLin-MC3-DMA has established itself as a cornerstone ionizable lipid in the field of nucleic acid

delivery. Its well-defined chemical structure, optimal pKa, and efficient mechanism of

endosomal escape have enabled the development of potent and clinically successful LNP-

based therapeutics. This guide provides essential technical information for researchers and

developers working to harness the potential of DLin-MC3-DMA in novel drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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